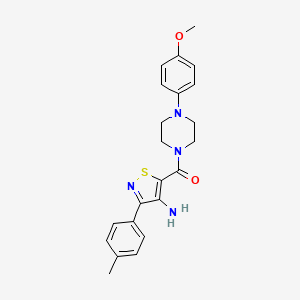
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound contains an isothiazole ring and a piperazine ring, both of which are common in many biologically active compounds . Isothiazole derivatives have been found to bind with high affinity to multiple receptors , and piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Many compounds with similar structures have effects on pathways related to inflammation, cancer, and neurological disorders .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with similar structures have been found to have a variety of effects, including anti-inflammatory, anticancer, and neuroprotective activities .
Actividad Biológica
The compound (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule featuring an isothiazole ring and a piperazine moiety, which suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The molecular formula of the compound is C21H22N4OS with a molecular weight of 382.49 g/mol. The structure includes:
- Isothiazole ring : Contributes to the biological activity.
- Piperazine ring : Known for its role in various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the isothiazole ring.
- Introduction of the p-tolyl group.
- Attachment of the piperazine moiety to the methanone group.
Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Antiviral Activity
Research indicates that derivatives of isothiazole, including this compound, exhibit significant antiviral properties. They are being explored for their potential in developing new antiviral agents.
Antioxidant Properties
Studies have shown that thiazole derivatives possess antioxidant activities, which can mitigate oxidative stress in biological systems. This property may contribute to their therapeutic efficacy in various diseases.
Anti-inflammatory Effects
Preliminary findings suggest that compounds similar to this compound may exhibit anti-inflammatory effects, although detailed studies are required to confirm these activities .
Case Studies
- Study on Anticancer Activity : A study demonstrated that related compounds showed moderate to high growth inhibitory activities against cultured leukemia cells, indicating potential anticancer properties .
- Uroselective Activity : The compound has been investigated for its uroselective alpha-adrenoceptor antagonistic activity, which could be beneficial in treating benign prostatic hyperplasia (BPH) .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the interaction between the isothiazole and piperazine rings plays a crucial role in modulating various biological pathways.
Data Table: Biological Activities Overview
Propiedades
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-3-5-16(6-4-15)20-19(23)21(29-24-20)22(27)26-13-11-25(12-14-26)17-7-9-18(28-2)10-8-17/h3-10H,11-14,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKSLQSVOMHJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













